molecular formula C6H6N2O4S B12282404 4-(Methylsulfonyl)pyrimidine-2-carboxylic acid

4-(Methylsulfonyl)pyrimidine-2-carboxylic acid

Cat. No.: B12282404
M. Wt: 202.19 g/mol
InChI Key: XROCNQZOFWALAU-UHFFFAOYSA-N
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Description

4-(Methylsulfonyl)pyrimidine-2-carboxylic acid is an organic compound with the molecular formula C6H6N2O4S. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of a methylsulfonyl group at the 4-position and a carboxylic acid group at the 2-position of the pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methylsulfonyl)pyrimidine-2-carboxylic acid typically involves the introduction of the methylsulfonyl group and the carboxylic acid group onto the pyrimidine ring. One common method involves the reaction of pyrimidine-2-carboxylic acid with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction conditions can lead to consistent product quality and reduced production costs.

Chemical Reactions Analysis

Types of Reactions

4-(Methylsulfonyl)pyrimidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

    Substitution: The hydrogen atoms on the pyrimidine ring can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under various conditions, including acidic or basic environments.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the reagents used.

Scientific Research Applications

4-(Methylsulfonyl)pyrimidine-2-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor in the synthesis of biologically active compounds, including pharmaceuticals.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 4-(Methylsulfonyl)pyrimidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the derivatives formed from this compound.

Comparison with Similar Compounds

Similar Compounds

    Pyrimidine-2-carboxylic acid: Lacks the methylsulfonyl group.

    4-Methylpyrimidine-2-carboxylic acid: Contains a methyl group instead of a methylsulfonyl group.

    4-(Methylthio)pyrimidine-2-carboxylic acid: Contains a methylthio group instead of a methylsulfonyl group.

Uniqueness

4-(Methylsulfonyl)pyrimidine-2-carboxylic acid is unique due to the presence of both the methylsulfonyl and carboxylic acid groups, which confer distinct chemical properties and reactivity. This combination allows for diverse chemical modifications and applications in various fields.

Properties

Molecular Formula

C6H6N2O4S

Molecular Weight

202.19 g/mol

IUPAC Name

4-methylsulfonylpyrimidine-2-carboxylic acid

InChI

InChI=1S/C6H6N2O4S/c1-13(11,12)4-2-3-7-5(8-4)6(9)10/h2-3H,1H3,(H,9,10)

InChI Key

XROCNQZOFWALAU-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=NC(=NC=C1)C(=O)O

Origin of Product

United States

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